molecular formula C6H19GdNSi2 B1587996 Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) CAS No. 35789-03-8

Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)

Cat. No. B1587996
CAS RN: 35789-03-8
M. Wt: 318.6 g/mol
InChI Key: OWMMOAUYLCFBKO-UHFFFAOYSA-N
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Description

Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is a chemical compound with the linear formula Gd(N(Si(CH3)3)2)3 . It has a molecular weight of 638.40 . This compound is used in many asymmetric catalysis applications . To prevent exposure of the rare earth catalyst to air and moisture, which can be detrimental to the reaction outcome, glove box and Schlenk techniques should be employed .


Molecular Structure Analysis

The molecular structure of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is represented by the SMILES string CSi(C)N(Gd(C)C)Si(C)C)N(Si(C)C)Si(C)C)Si(C)C .


Physical And Chemical Properties Analysis

Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is a solid with a melting point of 67-90 °C (lit.) . It has a flash point of 2.2 °C (closed cup) .

Scientific Research Applications

Catalytic Applications

Tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals, including gadolinium, have been utilized as catalysts in chemical reactions. Notably, they catalyze the ortho-C-H bond addition of pyridine derivatives and N-heteroaromatics into the C═N double bond of nonactivated imines, yielding aminomethylated products. The addition of secondary amines enhances the catalytic activity of these complexes (Nagae, Shibata, Tsurugi, & Mashima, 2015).

Electron Diffraction Studies

Electron diffraction studies have been conducted on gaseous tris(bis(trimethylsilyl)amido)cerium(III) and -praseodymium(III) to understand their molecular structure. These studies reveal insights into the monomeric molecules' symmetry and the configuration of their skeletons, contributing to a better understanding of the structural properties of these compounds (Fjeldberg & Andersen, 1985).

Homogeneous Catalysis

Tris[N,N-bis(trimethylsilyl)amide]lanthanum, a related compound, has been shown to be an efficient and selective homogeneous catalyst for the deoxygenative reduction of tertiary and secondary amides. This reaction is important in the field of organic chemistry, particularly in the synthesis of amines, and highlights the potential of lanthanide complexes in catalysis (Barger, Dicken, Weidner, Motta, Lohr, & Marks, 2020).

Magnetic Resonance Imaging (MRI) Contrast Agents

Gadolinium(III) complexes, including those derived from Tris[N,N-Bis(trimethylsilyl)amide], have been studied for their potential as contrast agents in magnetic resonance imaging (MRI). These studies focus on the relaxivity and molecular structure of these complexes, which are essential for their effectiveness and safety as MRI contrast agents (Wang et al., 1999).

Synthesis of Nanocrystals

Tris[N,N-bis(trimethylsilyl)amido] compounds have been used in the synthesis of high-quality nanocrystals, such as AgSbSe2 and AgBiSe2. These nanocrystals have potential applications in alternative energy due to their optimal band gaps and large extinction coefficients. The use of these reagents results in nanomaterials with good crystallinity and narrow size distributions, demonstrating their utility in materials science (Das, Hsu, Shamirian, Yang, & Snee, 2017).

Safety and Hazards

This compound is considered hazardous. It is classified as a flammable solid and in contact with water, it emits flammable gases . It causes severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is primarily used as a catalyst in many asymmetric catalysis applications . The primary target of this compound is the reactant molecules in these applications. The role of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is to speed up the reaction by lowering the activation energy.

Mode of Action

Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) interacts with its targets by providing an alternative reaction pathway with a lower activation energy . This interaction results in an increased rate of reaction.

Biochemical Pathways

The exact biochemical pathways affected by Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) depend on the specific reaction it is catalyzing. In general, it is involved in the acceleration of chemical reactions in the field of asymmetric catalysis .

Pharmacokinetics

It’s important to note that solutions of the catalyst should be made using anhydrous solvents and used shortly after preparation .

Result of Action

The molecular and cellular effects of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)'s action are the accelerated chemical reactions it catalyzes. By lowering the activation energy of these reactions, it allows them to proceed more quickly and efficiently .

Action Environment

The action, efficacy, and stability of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) can be influenced by environmental factors. For instance, exposure to air and moisture can be detrimental to the reaction outcome . Therefore, glove box and Schlenk techniques should be employed during its use .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) can be achieved through a ligand exchange reaction between gadolinium(III) chloride and three equivalents of N,N-Bis(trimethylsilyl)amide in the presence of a base.", "Starting Materials": [ "Gadolinium(III) chloride", "N,N-Bis(trimethylsilyl)amide", "Base (e.g. sodium hydride, potassium tert-butoxide)" ], "Reaction": [ "Add a stoichiometric amount of base to a solution of gadolinium(III) chloride in anhydrous tetrahydrofuran (THF) or another suitable solvent.", "Slowly add three equivalents of N,N-Bis(trimethylsilyl)amide to the reaction mixture while stirring at room temperature.", "Heat the reaction mixture to reflux for several hours to ensure complete ligand exchange.", "Cool the reaction mixture to room temperature and filter off any insoluble byproducts.", "Concentrate the filtrate under reduced pressure to yield the desired product as a white solid." ] }

CAS RN

35789-03-8

Molecular Formula

C6H19GdNSi2

Molecular Weight

318.6 g/mol

IUPAC Name

[dimethyl-(trimethylsilylamino)silyl]methane;gadolinium

InChI

InChI=1S/C6H19NSi2.Gd/c1-8(2,3)7-9(4,5)6;/h7H,1-6H3;

InChI Key

OWMMOAUYLCFBKO-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Gd+3]

Canonical SMILES

C[Si](C)(C)N[Si](C)(C)C.[Gd]

Pictograms

Flammable; Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)
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Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)
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Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)
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Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)

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